REACTION_SMILES
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[CH2:13]1[CH2:14][NH:15][CH2:16][CH2:17][NH:18]1.[Cu:20].[F:1][c:2]1[c:3]([S:9](=[O:10])(=[O:11])[OH:12])[cH:4][c:5]([CH3:8])[cH:6][cH:7]1.[I-:19]>>[c:2]1([N:15]2[CH2:14][CH2:13][NH:18][CH2:17][CH2:16]2)[c:3]([S:9](=[O:10])(=[O:11])[OH:12])[cH:4][c:5]([CH3:8])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CNCCN1
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Name
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[Cu]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cu]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(F)c(S(=O)(=O)O)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[I-]
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Name
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Type
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product
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Smiles
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Cc1ccc(N2CCNCC2)c(S(=O)(=O)O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |